Erionite

Descripción

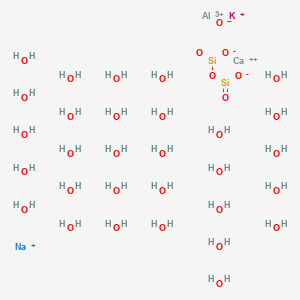

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

... To investigate the possible molecular mechanisms of erionite-induced toxicity and carcinogenesis and whether cationic content of erionite fibers was important, we examined c-fos and c-jun mRNA levels, activator protein-1 (AP-1) binding to DNA, and changes in cell proliferation and apoptosis in rat pleural mesothelial (RPM) cells exposed to different cation-substituted erionite fibers or crocidolite asbestos at various concentrations (1, 5, or 10 ug/sq cm dish) at time periods from 8 to 48 hr after addition of minerals. c-fos mRNA levels in cells exposed to equal weight concentrations of various erionites and crocidolite fibers were increased comparably. When compared to other fibers, Na-erionite caused significantly increased levels of c-jun mRNA at lower mass concentrations (1 and 5 ug/sq cm) than crocidolite asbestos, but comparable AP-1 binding to DNA. In comparison to untreated controls, numbers of RPM cells incorporating 5'-bromodeoxyuridine (BrdU) were increased dramatically after exposure to asbestos or Na-erionite at 5 and 10 ug/sq cm. Significant dose-dependent increases in apoptosis were observed with asbestos at all time points, whereas erionites failed to induce apoptosis at 8 or 24 hr, with minimal induction at higher concentrations than asbestos at 48 hr. These data suggest that erionite increases the balance between cell proliferation (and/or abnormal DNA repair) and apoptosis, a normal mechanism of elimination of transformed or proliferating cells. ... Previous studies have shown that erionite induced malignant pleural mesothelioma (MPM) has different biological behavior than asbestos induced MPM. Although impaired apoptosis has been implicated in tumor biology, the relationship between the type of environmental exposure and apoptosis has not yet been evaluated in MPM. The purpose of this study was to determine the expression of apoptosis regulating proteins and their prognostic significance in erionite and asbestos induced MPM. Thirty-five patients with MPM (16 erionite and 19 asbestos induced), and 17 patients with adenocarcinoma were comparatively evaluated. Expression of Bcl-2, Bax, Fas and Fas Ligand, were assessed by immunohistochemistry. Bcl-2 and Fas did not stain in almost all specimens. The staining extension of Bax was 13.75 +/- 19.27%, 5.89 +/- 14.51% and 7.38 +/- 14.53% for erionite and asbestos induced MPM and adenocarcinoma, respectively (p = 0.566). The staining extension of Fas Ligand was 26.87 +/- 31.87%, 46.10 +/- 37.30% and 26.47 +/- 23.23% for erionite and asbestos induced MPM, and adenocarcinoma, respectively (p = 0.123). Bax negative patients in erionite group had longer survival than Bax positive patients (18 months versus 14 months) (p = 0.06). Fas Ligand positive patients showed statistically better survival than Fas Ligand negative patients in all MPM group (15 months versus 12 months) (p = 0.05). Although all proteins expressed in similar extension in all samples, Bax staining displayed an inverse relation with survival in erionite group. This may implicate a difference in Bax functioning in erionite induced MPM. However, Fas Ligand may be functionally intact to reduce tumor survival. |

|---|---|

Número CAS |

12510-42-8 |

Fórmula molecular |

AlCaH60KNaO36Si2+3 |

Peso molecular |

821.77 g/mol |

Nombre IUPAC |

aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |

InChI |

InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |

Clave InChI |

AQTSNQQRPNNYRB-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |

SMILES canónico |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |

Color/Form |

Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |

Densidad |

Specific gravity: 2.02 to 2.08 |

Otros números CAS |

12510-42-8 66733-21-9 |

Pictogramas |

Health Hazard |

Números CAS relacionados |

100801-58-9 (dealuminated) |

Sinónimos |

erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |

Origen del producto |

United States |

Mineralogical and Crystallographic Characteristics of Erionite

Crystal Structure and Framework Topology

Erionite exhibits a complex, open framework structure that is fundamental to its properties as a zeolite. easychem.org

Hexagonal System and Space Group

This compound crystallizes in the hexagonal crystal system. americanelements.comnih.govctdbase.orgfishersci.dkwikipedia.orgnih.gov Its space group symmetry is P6₃/mmc (No. 194). americanelements.comnih.govctdbase.orgfishersci.dknih.govfishersci.com The unit cell parameters for this compound typically range from a = 13.15–13.34 Å and c = 15.04–15.22 Å, though these values can vary slightly depending on the specific this compound species. nih.govctdbase.orgfishersci.com For instance, this compound-Na has reported unit cell parameters of a = 13.214 Å and c = 15.048 Å. nih.govfishersci.com

Table 1: Typical Unit Cell Parameters for this compound

| Parameter | Range/Value (Å) | Crystal System | Space Group |

| a | 13.15–13.34 | Hexagonal | P6₃/mmc |

| c | 15.04–15.22 | Hexagonal | P6₃/mmc |

Tetrahedral Framework (Si, Al)O₄ Organization

As a tectosilicate, this compound is a member of the ABC-6 family of zeolites. americanelements.comctdbase.orgwikipedia.orgnih.gov Its framework is constructed from interconnected (Si, Al)O₄ tetrahedra, where silicon (Si) and aluminum (Al) atoms are centrally bonded to four oxygen atoms. americanelements.comeasychem.orgctdbase.orgwikipedia.orgnih.gov These tetrahedra link together to form hexagonal rings, specifically T6-rings, which are stacked along the c-axis following an AABAAC sequence. fishersci.dkwikipedia.org The Si/Al ratio in this compound generally averages around 3, classifying it as a low-silica zeolite, with reported ranges from approximately 2.6 to 3.8. fishersci.dk While the Si and Al atoms are largely disordered within the tetrahedral sites, aluminum atoms in this compound show a preferential location in the single six-membered ring of tetrahedra (T2 site). nih.gov

Structural Cages and Channel Systems

The unique arrangement of the tetrahedral framework in this compound results in a distinctive system of interconnected cages and channels. americanelements.comctdbase.orgfishersci.dkwikipedia.orgnih.gov Three primary types of cavities characterize the this compound structure:

Cancrinite (ε) cages: These polyhedra ([4⁶6⁵]) form columns that are linked along the z-direction by double 6-rings (D6R). americanelements.comctdbase.orgfishersci.dkwikipedia.orgnih.gov Potassium (K⁺) cations are typically situated at the center of these cancrinite cages. nih.govamericanelements.comctdbase.orgfishersci.dk

Double 6-ring (D6R) cages: These are hexagonal prisms ([4⁶6²] polyhedra) formed by the linkage of two "A" 6-rings. americanelements.comctdbase.orgwikipedia.orgnih.gov

This compound cages: These large, 23-hedral cavities ([4¹²6⁵8⁶] polyhedra) are formed by bridging adjacent columns of cancrinite cages through single 6-rings (S6R). nih.govamericanelements.comctdbase.orgfishersci.dkwikipedia.orgnih.gov These spacious cages serve as hosts for extra-framework cations, such as sodium (Na), calcium (Ca), and magnesium (Mg), as well as varying amounts of water molecules. nih.govamericanelements.comeasychem.orgctdbase.orgfishersci.dkwikipedia.org this compound is categorized as a small-pore zeolite, featuring 8-member rings (8MR) with effective dimensions of 0.36 × 0.51 nm. fishersci.dk

Stacking Faults and Intergrowths with Related Zeolites

Due to structural similarities in their frameworks, this compound frequently exhibits epitaxial intergrowths and stacking faults with other zeolite minerals. nih.govamericanelements.com Common intergrowths include this compound growing on levyne, often appearing as short fibers interspersed between levyne plates. nih.govamericanelements.com Intergrowths with offretite are also prevalent, where this compound and offretite layers can alternate along a single crystal prism or form stacking faults within this compound crystals. nih.govamericanelements.com Research indicates that the crystal chemistry of the extra-framework cations, particularly magnesium, plays a significant role in controlling the crystallization of either this compound or offretite and influences the formation of these stacking intergrowths.

This compound Mineral Series: Compositional Variations

This compound is not a single mineral but rather a series, reflecting its significant chemical variability based on the dominant extra-framework (EF) cation present within its structural cavities. nih.govamericanelements.comctdbase.orgfishersci.dkwikipedia.orgnih.gov This classification recognizes three distinct species: this compound-K, this compound-Ca, and this compound-Na. americanelements.comnih.govamericanelements.comctdbase.orgfishersci.dkwikipedia.orgnih.gov

This compound-Na Species

This compound-Na is characterized by sodium (Na⁺) being the most abundant extra-framework cation. wikipedia.orgnih.govamericanelements.comfishersci.dknih.govfishersci.com It is considered the most common species within the this compound series. fishersci.dk The typical Si/(Si+Al) ratio for this compound-Na ranges from 0.72 to 0.79.

Table 2: Representative Chemical Composition of this compound-Na

| Element/Oxide | Atomic Proportion (apfu) / Weight Percent |

| Na₂O | 6.16 wt% (average) fishersci.com |

| K₂O | 3.35 wt% (average) fishersci.com |

| CaO | 0.22 wt% (average) fishersci.com |

| MgO | 0.26 wt% (average) fishersci.com |

| Al₂O₃ | 13.73 wt% (average) fishersci.com |

| SiO₂ | 60.45 wt% (average) fishersci.com |

| H₂O | 15.77 wt% (average) fishersci.com |

| Si/(Si+Al) | 0.72–0.79 |

An example of a crystal-chemical formula for this compound-Na is (Na₅.₃₈K₁.₉₉Mg₀.₂₄)[Al₇.₆₆Si₂₈.₃₄O₇₂.₀₉]·29.83H₂O. nih.gov Another reported average composition is (Na₄.₈₂K₂.₃₀Ca₁.₀₈Mg₀.₂₆)[Al₁₀.₀₅Si₂₅.₉₅O₇₂]∙30.14 H₂O, with sodium consistently being the dominant extra-framework cation. The extra-framework cations in this compound-Na are typically situated at the Ca1, Ca2, and Ca3 sites within the this compound cages, with magnesium often occupying the Ca1 site. fishersci.dknih.gov Low Si/Al this compound-Na can accommodate up to 10 cations per unit cell, or 5 cations per cavity. nih.gov

This compound-K Species

This compound-K is a species of this compound where potassium (K⁺) is the dominant extra-framework (EF) cation wikipedia.org. Its idealized chemical formula can be represented as (K₂,Ca,Na₂)₂[Al₄Si₁₄O₃₆]·15H₂O.

Crystallographic data for this compound-K includes:

Unit cell parameters: a = 13.227 Å, c = 15.075 Å.

Unit cell volume: 2284.08 ų.

Si/(Si+Al) ratio: Values around 0.77 are reported for this compound-K samples wikipedia.org.

An empirical formula for a specific this compound-K sample was reported as (K₂.₆₃Ca₁.₅₇Mg₀.₇₆Na₀.₁₃Ba₀.₀₁)[Si₂₈.₆₂Al₇.₃₅]O₇₂·28.3H₂O uni.lu.

This compound-Ca Species

This compound-Ca is characterized by calcium (Ca²⁺) being the most abundant extra-framework cation wikipedia.org. The chemical formula for this compound-Ca is often given as (Ca,K₂,Na₂)₂[Al₄Si₁₄O₃₆]·15H₂O or Ca₅(Si₂₆Al₁₀O₇₂)·30H₂O.

Typical unit cell parameters for this compound-Ca are:

a = 13.333 Å.

c = 15.091 Å.

Extra-Framework Cation Occupancy and Distribution

Extra-framework (EF) cations, along with water molecules, occupy the cavities within the this compound structure wikipedia.orgereztech.com. The primary EF cations found in this compound include potassium (K⁺), sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) ereztech.com. Barium (Ba²⁺) can also be present in minor amounts.

The distribution of these cations is specific to the different types of cages:

Cancrinite cages (ε-cages): These cages predominantly host K⁺ ions, typically located at the center of the cavity (site K1) ereztech.com. K⁺ ions in this site exhibit a 12-fold coordination with framework oxygen atoms. This K1 site is often fully occupied and is considered a key templating agent for the this compound framework.

This compound cavities (23-hedra): These larger cavities accommodate other EF cations such as Ca²⁺, Na⁺, and Mg²⁺, along with water molecules. Several EF cation sites (e.g., Ca1, Ca2, Ca3) are located along the axis of the this compound cavity and are primarily coordinated by water molecules ereztech.com. An additional K2 site has also been observed in the this compound cage, particularly in this compound-K. The distribution of these cations can be disordered.

Si/(Si+Al) Ratio Variability across this compound Species

The Si/(Si+Al) ratio, often denoted as R, is a crucial parameter reflecting the chemical variability within the this compound series ereztech.com. This ratio varies among the different this compound species:

This compound-K: Typically exhibits a Si/(Si+Al) ratio around 0.77 wikipedia.org.

This compound-Na: Can have a lower Si/(Si+Al) ratio, ranging from 0.72-0.73 wikipedia.org.

General Range: The Si/(Si+Al) ratio for this compound can range from approximately 0.67 to 0.83.

This variability in the Si/(Si+Al) ratio is correlated with changes in unit cell parameters, with higher ratios sometimes associated with smaller cell volumes ereztech.com. The Si/(Si+Al) ratio also influences the dehydration temperature of this compound, with higher ratios generally linked to lower dehydration temperatures.

Isomorphous Substitution within the Framework (e.g., Al³⁺, Fe³⁺)

Isomorphous substitution within the aluminosilicate (B74896) framework of this compound primarily involves the replacement of Si⁴⁺ by Al³⁺. This substitution is essential for balancing the charge of the extra-framework cations.

Research findings indicate:

Aluminum (Al³⁺) Substitution: Aluminum atoms are preferentially allocated at specific tetrahedral sites within the framework. For instance, in some this compound samples, aluminum shows a slight preference for the T2 site compared to the T1 site. The T1 site forms the double six-membered ring and the base of the cancrinite cage, while the T2 site forms the single six-membered ring and the base of the this compound cage.

Iron (Fe³⁺) Substitution: While theoretically possible for Fe²⁺ and to a minor extent Fe³⁺ to replace Si⁴⁺ and Al³⁺ in the framework, studies often attribute detected iron to impurity phases, such as iron-rich nanoparticles or clays, rather than framework substitution ereztech.com. However, some studies suggest that Fe²⁺ can be fixed within the this compound cage through an ion-exchange process, mainly involving Ca²⁺.

Geological Occurrence and Formation Processes of Erionite

Global Distribution and Geographic Provenance

Erionite occurrences have been documented in over 100 locations across 26 countries. frontiersin.org While deposits are widespread, in-depth geological investigations have been concentrated in specific regions, notably Turkey, the United States, and Italy. frontiersin.org Significant occurrences have been reported in countries including Mexico, New Zealand, Kenya, and Australia. uniroma1.itnih.gov The majority of rocks hosting this compound are of Cenozoic age, particularly from the Miocene epoch. researchgate.net

Occurrences in Volcanic and Volcaniclastic Rocks

This compound is most commonly found within volcanic and volcanically derived rocks. nih.gov The formation in these settings typically occurs through diagenesis or hydrothermal alteration of volcanic ash and glass. nih.gov

In felsic rocks, particularly tuffaceous layers within ancient lake environments (lacustrine paleoenvironments), this compound often forms as a disseminated cementing matrix. nih.govnih.gov These environments, characterized by alkaline and saline waters, provide the ideal chemical conditions for the alteration of rhyolitic tuffs into this compound. iza-online.org Notable examples of such occurrences include deposits in Cappadocia, Turkey, and the western United States. nih.govcdc.gov In these settings, this compound is frequently associated with other zeolites like clinoptilolite and chabazite (B1143428). iza-online.org

Within mafic rocks such as basalts, this compound is typically found lining vesicles and fractures. nih.govnih.gov The formation in these cavities can be attributed to either hydrothermal alteration or diagenetic reactions with groundwater. iza-online.org These occurrences are widespread, with numerous examples found in cavities of basaltic lavas globally. iza-online.org

Occurrences in Sedimentary and Metamorphic Rocks

While predominantly found in volcanic rocks, this compound has also been identified in sedimentary and metamorphic rocks. nih.gov In sedimentary contexts, it is often found in nonmarine tuffaceous rocks, which are sedimentary rocks containing volcanic ash. usgs.gov These deposits are particularly common in the western United States. usgs.gov The formation in these sedimentary basins is linked to the diagenetic alteration of volcanic glass in alkaline lake environments. cdc.gov Occurrences in metamorphic rocks are less common but have been reported. nih.gov

Spatial Mapping and Geological Modeling of this compound Deposits

Identifying the geological occurrence and geographic distribution of this compound-bearing rock is a critical step in assessing potential exposure pathways. frontiersin.org Spatial mapping of this compound deposits often relies on detailed geological surveys and the analysis of rock samples from various locations. In the United States, for instance, the U.S. Geological Survey has compiled data on this compound occurrences in sedimentary rocks across the western states. cdc.govnih.gov

Geological modeling is employed to understand the spatial relationships of ore-bearing formations and to predict the likelihood of mineral occurrences. researchgate.net For this compound, this can involve integrating various geospatial datasets, including geological maps, geochemical data, and remote sensing information, to create three-dimensional models that visualize the extent of potential deposits. researchgate.nete3s-conferences.org However, the accurate geospatial mapping of potentially hazardous this compound is sometimes limited by a lack of reported data on its formation processes in many published studies. frontiersin.org

Paragenetic Sequences and Associated Mineral Assemblages

The sequence of mineral formation, known as the paragenetic sequence, provides valuable insights into the geochemical environment during crystallization. nih.gov this compound is commonly found in association with a variety of other zeolite minerals. The most frequent mineral assemblages include this compound with clinoptilolite, chabazite, phillipsite, analcime, and mordenite. frontiersin.orgnih.gov

In many deposits, this compound appears to have formed after other zeolites like clinoptilolite and chabazite. usgs.govusgs.gov For example, in the volcaniclastic sandstones of the Waitemata Group in New Zealand, the proposed paragenetic sequence is clinoptilolite and sometimes mordenite, followed by chabazite and this compound. nih.gov In some instances, minerals such as analcime, potassium feldspar, and calcite have been observed to replace this compound, indicating a later stage of mineral alteration. usgs.gov The specific sequence and association of minerals can vary depending on the local geological conditions, including the chemistry of the host rock and the altering fluids. nih.gov

Table 1: Common Minerals Associated with this compound

| Associated Mineral | Chemical Formula |

|---|---|

| Analcime | NaAlSi₂O₆·H₂O |

| Chabazite | (Ca,Na₂,K₂,Sr)Al₂Si₄O₁₂·6H₂O |

| Clinoptilolite | (Na,K,Ca)₂₋₃Al₃(Al,Si)₂Si₁₃O₃₆·12H₂O |

| Mordenite | (Ca,Na₂,K₂)Al₂Si₁₀O₂₄·7H₂O |

| Phillipsite | (K,Na,Ca)₁₋₂ (Si,Al)₈O₁₆·6H₂O |

| Quartz | SiO₂ |

| K-feldspar | KAlSi₃O₈ |

| Calcite | CaCO₃ |

| Smectite | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Analcime |

| Chabazite |

| Clinoptilolite |

| Mordenite |

| Phillipsite |

| Quartz |

| K-feldspar |

| Calcite |

| Smectite |

| Opal-CT |

| Searlesite |

| Fluorite |

| Offretite |

Formation Mechanisms and Alteration Environments

This compound typically forms through diagenesis or hydrothermal alteration of precursor materials, crystallizing from fluids within the host rock. nih.gov These processes involve specific physicochemical conditions that favor the formation of this compound's fibrous crystal structure.

A primary mechanism for this compound formation is the diagenetic alteration of silica-rich volcanic glass and tuffaceous sediments. nih.govuniroma1.it This process often occurs in lacustrine (lake) paleoenvironments where volcanic ash has settled. frontiersin.orgnih.gov Within these settings, the dissolution of volcanic glass in alkaline and saline lake water leads to the crystallization of zeolites, including this compound. nih.govekb.eg This can happen in a closed system, such as ash layers interbedded with mudstone and claystone, or at shallow burial depths. nih.gov

This compound can also form as a product of hydrothermal alteration. tandfonline.comuniroma1.it This geological process involves hot, mineral-rich fluids interacting with and altering the surrounding rocks. geologyscience.com In the context of this compound formation, hydrothermal fluids, often heated, cause the precipitation of this compound and other minerals. nih.gov This type of alteration can occur in various geological settings, including within volcanic and plutonic rocks. researchcommons.org

The formation of this compound is favored by specific physicochemical conditions, notably low temperatures and low pressures. tandfonline.com Large quantities of this compound can form in the cavities of magnesium and iron-rich volcanic rocks under these conditions. tandfonline.comtandfonline.com Studies of hydrothermal systems where zeolitization occurs indicate that this compound formation typically takes place at temperatures below 110°C. nih.gov

The interaction between groundwater and volcanic ash is a crucial factor in the crystallization of this compound. tandfonline.comnd.govcdc.gov Volcanic ash deposits are often altered by weathering and percolating groundwater. nd.govwikipedia.org This interaction facilitates the chemical reactions necessary to transform the unstable volcanic glass into more stable zeolite minerals like this compound. usgs.gov The composition of the groundwater, particularly its alkalinity and salinity, plays a significant role in determining which zeolite species will form. ekb.eg

Secondary Mineral Assemblages as Indicators of Multistage Alteration

The formation of this compound within volcanic and volcanically-derived rocks is a complex process often involving multiple stages of hydrothermal alteration or diagenesis. The sequence in which different minerals crystallize, known as the paragenetic sequence, provides critical insights into the evolving physical and chemical conditions of the geological environment over time. Secondary mineral assemblages, which are groups of minerals that form after the initial emplacement of the host rock, are therefore powerful indicators of these multistage alteration processes.

The study of these assemblages in rocks containing this compound reveals a history of changing fluid chemistry, temperature, and pH. By examining the textural relationships and compositions of minerals that crystallize before, alongside, and after this compound, geologists can reconstruct the alteration history of the host rock.

A clear example of this can be found in the study of altered Tertiary basalts, where the secondary minerals filling vesicles and cavities in the rock point to a distinct, three-stage alteration process. researchgate.net

Stage I: Initial Alteration: The first stage is marked by the precipitation of clay minerals (such as smectite) and silica (B1680970) minerals along the inner walls of vesicles. researchgate.net This initial phase represents the early interaction between the host rock (specifically basaltic glass and other primary minerals) and percolating fluids, leading to the leaching of key chemical elements. researchgate.net

Stage II: Primary Zeolite Formation: Following the initial clay and silica deposition, the second stage involves the crystallization of fine-grained zeolites, including this compound. researchgate.net this compound in this stage is commonly associated with other zeolites like offretite, analcime, natrolite, heulandite, and stilbite. researchgate.net The chemical elements required for the formation of these zeolites are derived from the progressive alteration of the basaltic glass and primary minerals within the host rock. researchgate.net The presence of analcime, for instance, often indicates a sodium-rich environment. nih.gov

Stage III: Late-Stage Zeolite Crystallization: The final stage is characterized by the appearance of a new generation of large, well-formed zeolite crystals. This assemblage can include phillipsite-harmotome, gmelinite, and chabazite. researchgate.net The distinct difference in the size, morphology, and sometimes composition of these zeolites compared to the Stage II minerals signifies a significant shift in the crystallization conditions. researchgate.net This change is often attributed to the introduction of new, late-stage fluids with a different chemical composition, such as fluids enriched in calcium and carbonate leached from surrounding calcareous rocks. researchgate.net

This progression from clay minerals to an this compound-bearing assemblage and finally to a different suite of coarse-grained zeolites demonstrates that the alteration is not a single event but a dynamic process. Each assemblage is a snapshot of the specific geochemical conditions at a particular point in the rock's history. Therefore, the detailed analysis of these secondary mineral assemblages is crucial for understanding the complex, multistage formation history of this compound deposits.

Interactive Data Table: Mineral Assemblages as Indicators of Alteration Stages

| Alteration Stage | Associated Minerals | Inferred Geological Conditions & Processes |

| Stage I | Clay minerals (e.g., Smectite), Silica minerals | Initial interaction of fluids with host rock; leaching of elements from basaltic glass and primary minerals. |

| Stage II | This compound , Offretite, Analcime, Natrolite, Heulandite, Stilbite | Main phase of fine-grained zeolite crystallization from elements derived from host rock alteration. Can indicate a sodium-rich environment. |

| Stage III | Phillipsite-harmotome, Gmelinite, Chabazite, Willhendersonite, Yugawaralite | New influx of late-stage fluids with altered chemistry (e.g., enriched in Ca and CO₃²⁻), leading to the crystallization of large, well-formed zeolites. |

Advanced Characterization Methodologies in Erionite Research

Spectroscopic Techniques

Spectroscopic techniques play a vital role in probing the vibrational, electronic, and chemical states of erionite, offering insights into its molecular structure, bonding, and surface composition.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and study structural transformations within this compound. Research has revealed several characteristic absorption bands for this compound:

A broad transmission peak at 3,470 cm⁻¹ is attributed to O–H bonding. rruff.info

A transmission peak at 450 cm⁻¹ corresponds to the Si, Al–O bond. rruff.info

Peaks at 1,000 cm⁻¹ and 750 cm⁻¹ are associated with asymmetric and symmetric stretches of bonds within the zeolite framework, respectively. rruff.info

A peak at 1,480 cm⁻¹ may indicate the presence of M–OH, where M represents a balancing metal within the zeolite framework. rruff.info

FTIR spectra are also indicative of structural changes; for instance, bands in the 610-720 cm⁻¹ range can suggest the formation of a sodalite structure from this compound upon thermal treatment fishersci.comcopernicus.org. Studies on different this compound types, such as this compound-K and this compound-Na, have shown consistent FTIR data with their respective extra-framework cation content researchgate.net. This technique is often part of a multi-analytical investigation to characterize this compound, as demonstrated in studies of New Zealand samples fishersci.co.uk.

Table 1: Characteristic FTIR Peaks of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3,470 | O–H bonding | rruff.info |

| 1,480 | M–OH (balancing metal) | rruff.info |

| 1,000 | Asymmetric Si-Al-O stretch | rruff.info |

| 750 | Symmetric Si-Al-O stretch | rruff.info |

| 610-720 | Sodalite structure formation | fishersci.comcopernicus.org |

| 450 | Si, Al–O bond | rruff.info |

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of this compound, offering insights into its structural integrity and the presence of associated mineral phases. Key Raman features observed in this compound include:

Main bands in the 400-600 cm⁻¹ spectral region, assigned to the bending motion of T—O—T bonds, where T represents Si or Al. americanelements.com

Additional bending signals found at 340 cm⁻¹ and 570 cm⁻¹. americanelements.com

A low-intensity signal at 1040 cm⁻¹, corresponding to the asymmetric stretching vibration of Si—O bonds. americanelements.com

A Raman band at 130 cm⁻¹, assigned to lattice modes within the tetrahedra of the zeolites. americanelements.com

A significant application of micro-Raman spectroscopy in this compound research is its ability to detect and identify particles or crystallites lying on the fiber surface that may not be observable with other techniques unl.edunih.gov. For instance, studies have identified iron-bearing minerals such as hematite (B75146) (Fe₂O₃), goethite (FeO(OH)), and jarosite (KFe₃³⁺(SO₄)₂(OH)₆) on the surface of this compound fibers from various locations unl.edu. This finding is crucial as it suggests that iron, often associated with this compound, may primarily exist as surface impurities rather than being an integral part of the this compound crystal structure unl.edu. Raman spectroscopy is frequently integrated into multi-analytical approaches for the characterization of this compound-K and other this compound species wikipedia.orgnih.govfishersci.co.uk.

Table 2: Characteristic Raman Peaks of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 400-600 | T—O—T bending motion (T=Si, Al) | americanelements.com |

| 570 | Bending signal | americanelements.com |

| 340 | Bending signal | americanelements.com |

| 130 | Lattice modes within tetrahedra | americanelements.com |

| 1040 | Asymmetric Si—O stretching vibration | americanelements.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical states of elements on the outermost layers of this compound fibers. XPS is particularly valuable for highlighting modifications in surface chemistry nih.govwikipedia.org.

Research has utilized XPS to determine the surface cation-to-silicon ratios on this compound samples. For example, studies investigating this compound's interaction with solutions have shown a marked increase in the Na/Si ratio over incubation time, coupled with a decrease in Ca/Si, Mg/Si, and K/Si ratios. This trend confirms that extra-framework cations are exchanged by Na ions from the solution, with the ion exchange process being particularly pronounced within the first 24 hours of incubation nih.gov. XPS has also been employed to study the mechanism of iron binding in this compound, supporting the observation that iron is often present as iron-rich impurities on the fiber surface rather than being structurally incorporated.

Table 3: XPS Surface Cation/Silicon Ratios of this compound upon Incubation

| Cation/Silicon Ratio | Trend upon Incubation | Observation Timeframe | Reference |

| Na/Si | Marked increase | First 24 hours | nih.gov |

| Ca/Si | Decrease | First 24 hours | nih.gov |

| Mg/Si | Decrease | First 24 hours | nih.gov |

| K/Si | Decrease | First 24 hours | nih.gov |

Electron Microscopy and Microanalysis

Electron microscopy techniques, coupled with microanalytical tools, provide essential information on the morphology, internal structure, and elemental composition of this compound at high spatial resolution.

Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is widely used to visualize the morphology of this compound fibers, while Energy Dispersive Spectroscopy (EDS) provides qualitative and quantitative elemental analysis. SEM investigations have shown that this compound fibers are typically rigid and straight, with lengths generally ranging from approximately 10 to 40 µm and diameters from 0.8 to 2.5 µm nih.gov. SEM can also reveal the presence of accessory mineral phases, such as rhombohedral chabazite (B1143428) crystals and nontronite clay plates, within this compound samples nih.gov.

EDS analysis provides the elemental composition of this compound, typically showing peaks for elements like Al, Ca, K, Na, O, and Si. Oxygen is often present in the highest percentage by weight, with silicon content being higher than aluminum, confirming a Si/Al ratio greater than 1 rruff.info. Quantitative SEM-EDS analysis is a critical tool, though its accuracy can be influenced by factors such as fiber width, sample condition, and preparation. For fibers wider than 1 µm, Si and Al detection remains stable, and the tetrahedral Si:(Si+Al) ratio (Tsi or R ratio) is used for differentiating fibrous zeolites wikipedia.org. SEM-EDS has also been instrumental in identifying iron-rich particles on the surface of this compound fibers, confirming that iron is often an external impurity rather than part of the this compound crystal structure unl.edu. This combined technique is a fundamental component of multi-analytical approaches for this compound characterization nih.govthegoodscentscompany.comwikipedia.orgwikipedia.orgnih.govresearchgate.netfishersci.co.uk.

Table 4: Representative Elemental Composition of this compound (SEM-EDS)

| Element | Observation (Qualitative/Quantitative) | Notes | Reference |

| O | Highest percentage by weight | Almost half of total elements present at surface by weight | rruff.info |

| Si | Higher than Al | Confirms Si/Al ratio > 1 | rruff.info |

| Al | Present | rruff.info | |

| Ca | Present | Extra-framework cation | rruff.info |

| K | Present | Extra-framework cation (e.g., this compound-K) | rruff.info |

| Na | Present | Extra-framework cation (e.g., this compound-Na); can increase via ion exchange | nih.govrruff.info |

| Fe | Often present as surface impurities | Detected when light particles are in electron beam path, not on flat this compound surface | unl.edu |

Transmission Electron Microscopy (TEM) with Energy Dispersive Spectroscopy (EDS)

Transmission Electron Microscopy (TEM), often coupled with EDS and Selected Area Electron Diffraction (SAED), offers higher resolution imaging and microanalysis, enabling the investigation of this compound's internal morphology, crystal structure, and elemental composition at a finer scale. TEM is used to image the morphology of individual mineral fibers, particularly for fragile zeolites like this compound, and can accurately determine their length and width thegoodscentscompany.com.

TEM investigations have revealed the formation of new surface amorphous layers with irregular lobate patterns on this compound after interaction with mimicked physiological solutions, indicating surface weathering nih.gov. TEM-SAED is a powerful technique for confirming the identification of this compound and verifying its crystal structure wikipedia.orgamericanelements.com. Quantitative characterization of this compound series minerals using TEM-EDS can be challenging but is performed using specific guidelines, including a modified balance error formula (E%<10) and a Mg-content test (<0.80). Despite these challenges, TEM-EDS results have been used to determine the specific this compound species, such as this compound-K, and to propose mean chemical formulas for the mineral. This comprehensive technique is an integral part of multi-analytical studies aimed at thoroughly characterizing this compound nih.govthegoodscentscompany.comwikipedia.orgnih.govfishersci.co.ukamericanelements.com.

Table 5: Quantitative TEM-EDS Characterization Success Rates for this compound-K (Cappadocia, Turkey)

| Test Applied | Success Rate (N=60 analyses) | Reference |

| Balance Error (E%<10) | 18.3% (11 analyses) | |

| Mg-content (<0.80) | 55.0% (33 analyses) | |

| Both Tests Passed | 5.0% (3 analyses) |

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful tool for investigating the morphological characteristics, dimensions, and surface features of this compound fibers. This technique provides high-resolution images that reveal the external appearance and aggregation patterns of this compound.

Research Findings: FE-SEM investigations have shown that this compound typically exhibits a morphology of compacted elongated prisms, ribbons, or bundles that aggregate to form hanks mdpi.comgeoscienceworld.org. Studies on pristine and Na-exchanged this compound samples from Mexico revealed a consistent range of fiber diameters, typically between 27 and 37 nanometers (nm) mdpi.com. Morphological variations have been observed depending on the sample origin; for instance, this compound from Durkee, Oregon, often presents as woolly, rounded bundles, while samples from Rome, Oregon, display a prismatic habit socminpet.it. Turkish this compound fibers, though not woolly, are more acicular, with lengths reaching up to approximately 70 µm socminpet.it.

FE-SEM is also instrumental in identifying impurity phases associated with this compound. For example, small particles of variable size (1 to 10 µm) and irregular shape, sometimes resting on the fiber surface, have been detected. These impurities can contain elements like calcium (Ca) and iron (Fe), which might otherwise be mistakenly attributed to the this compound framework itself geoscienceworld.org. Furthermore, FE-SEM is utilized to monitor morphological changes in this compound fibers after various treatments, such as leaching experiments, providing visual evidence of surface modifications uniroma1.it.

Electron Microprobe Analysis (EMPA)

Electron Microprobe Analysis (EMPA) is a quantitative analytical technique used to determine the bulk elemental composition and chemical homogeneity of this compound samples. It provides precise information on the spatial distribution of elements within the mineral structure geoscienceworld.orggeoscienceworld.orgrruff.info. EMPA is particularly vital for classifying this compound into its distinct species (this compound-Na, this compound-K, or this compound-Ca) based on the most abundant extra-framework cation present geoscienceworld.orguniroma1.ithubspotusercontent-na1.net.

Research Findings: EMPA analyses of this compound samples demonstrate high consistency and chemical homogeneity within individual samples, with major element variations typically within 3% of estimated instrumental errors rruff.info. This reliability makes EMPA a crucial method for obtaining accurate chemical formulas for this compound geoscienceworld.orggeoscienceworld.org.

EMPA studies have detailed the presence and distribution of extra-framework cations such as sodium (Na), potassium (K), calcium (Ca), and magnesium (Mg) within the this compound structure geoscienceworld.orggeoscienceworld.orgminsocam.org. For example, magnesium is consistently found to be allocated at the Ca1 site mdpi.comgeoscienceworld.org. Insights from EMPA are also used to validate and constrain results from other techniques, such as X-ray Photoelectron Spectroscopy (XPS) geoscienceworld.org. Comparative studies between EMPA and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) have indicated that SEM-EDX data may relatively underestimate Na, K, and Ca concentrations geoscienceworld.org.

Electron Diffraction (ED) and Selected Area Electron Diffraction (SAED)

Electron Diffraction (ED) and Selected Area Electron Diffraction (SAED) are indispensable techniques for obtaining crystallographic information from this compound, including lattice parameters, crystallographic orientation, and the presence of structural defects like stacking faults or intergrowths nih.govgeoscienceworld.orgarizona.eduresearchgate.net. These methods are particularly critical for differentiating this compound from other zeolites with similar chemical compositions, such as offretite nih.govgeoscienceworld.orgarizona.eduresearchgate.netnih.govresearchgate.net.

Research Findings: SAED patterns are highly distinctive for this compound, making them ideal for identification using Transmission Electron Microscopy (TEM) hubspotusercontent-na1.net. However, a significant challenge in this compound characterization using electron diffraction is its extreme sensitivity to the electron beam. High beam energies can induce physical distortion, rapid loss of the diffraction pattern, and depletion of volatile extra-framework elements like Na and K hubspotusercontent-na1.netresearchgate.net.

Despite these challenges, SAED has been successfully used to distinguish this compound from offretite based on their distinct unit cell parameters. For instance, this compound typically has a c-axis parameter of approximately 15.05 Å, while offretite's c-axis is around 7.60 Å nih.govresearchgate.net. Studies have also revealed the presence of stacking faults in this compound crystals through electron diffraction geoscienceworld.org. The combination of SAED with advanced techniques like three-dimensional electron diffraction (3DED) has enabled researchers to unequivocally rule out the presence of offretite in this compound samples, providing robust structural identification researchgate.netnih.gov.

X-ray Diffraction Techniques

X-ray Diffraction (XRD) techniques are fundamental for the structural characterization of crystalline materials like this compound, providing insights into their atomic arrangements and phase purity.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a widely used technique for the qualitative and quantitative analysis of crystalline phases in a sample. For this compound, PXRD is employed to identify its presence, determine unit cell parameters, assess crystallinity, and detect associated mineral phases or impurities uniroma1.ith-and-m-analytical.comcambridge.orgsci-hub.secambridge.orgiza-structure.org.

Research Findings: PXRD is a powerful method for the identification of this compound and other crystalline components within geological and synthetic samples uniroma1.ith-and-m-analytical.comsci-hub.se. While PXRD can differentiate between this compound and offretite, the presence of intergrowths between these two zeolites can complicate precise identification geoscienceworld.orgsci-hub.se.

PXRD is routinely used for the initial characterization of this compound samples and to monitor structural modifications resulting from various experimental treatments, such as ion exchange or leaching processes mdpi.comuniroma1.it. The detection limit for this compound in tuffaceous rocks using automated PXRD instrumentation with long count times (e.g., up to 360 seconds per step) can range between 100 and 500 parts per million (ppm). However, the presence of interfering phases, such as smectite or clinoptilolite, can increase this detection limit cambridge.orgcambridge.org.

Rietveld Method for Structure Refinement and Quantitative Phase Analysis

The Rietveld method is a powerful full-pattern fitting technique applied to X-ray powder diffraction data for comprehensive crystal structure refinement and quantitative phase analysis (QPA) unimore.itresearchgate.net. For this compound, this method allows for precise determination of unit cell parameters, fractional coordinates of atoms, site occupancies of extra-framework cations and water molecules, and the relative proportions of different phases in a mixture mdpi.comgeoscienceworld.orgminsocam.orgarizona.eduuniroma1.itmdpi.comresearchgate.net.

Research Findings: The Rietveld method is extensively applied in this compound research for detailed structural characterization mdpi.comgeoscienceworld.orggeoscienceworld.orgminsocam.orgarizona.eduuniroma1.itunimore.itmdpi.com. It enables the identification of subtle chemical and structural modifications, such as those induced by ion exchange processes, where cations may migrate to specific extra-framework sites like Ca1 or Ca2 mdpi.comuniroma1.it.

Table 1: Example of Extra-framework Cation Site Occupancies in this compound (Illustrative Data based on Research Findings)

| Site | Cation | Occupancy (e⁻) | Location within Structure |

| K1 | K⁺ | ~1.96 | Center of cancrinite cage mdpi.comminsocam.org |

| Ca1 | Ca²⁺, Mg²⁺ | Variable | This compound cage, often contains Mg mdpi.comgeoscienceworld.orgminsocam.org |

| Ca2 | Ca²⁺, Na⁺ | Variable | This compound cage mdpi.comuniroma1.itminsocam.org |

| Ca3 | Ca²⁺, Na⁺ | Variable | This compound cage mdpi.comminsocam.org |

Note: Specific occupancy values vary significantly with this compound type (Na, K, Ca) and sample origin. Data presented are illustrative based on general findings mdpi.comgeoscienceworld.orgminsocam.org.

Rietveld analysis can accurately determine the location of extra-framework cations, such as K⁺ ions typically found at the center of cancrinite cages, while Ca²⁺, Na⁺, and Mg²⁺ ions occupy various sites within the larger this compound cages geoscienceworld.orggeoscienceworld.orgminsocam.org. The method can also account for anisotropic peak broadening, a common feature in fibrous minerals like this compound, which arises from their strongly anisotropic crystallite shapes and preferred orientation uniroma1.itmdpi.comresearchgate.net. Quantitative phase analysis using the Rietveld method provides accurate estimations of mineral ratios in mixed samples, such as the this compound/chabazite ratio mdpi.com.

Synchrotron Nano-Diffraction

Synchrotron Nano-Diffraction is an advanced X-ray diffraction technique that utilizes highly focused, high-intensity synchrotron X-ray beams to analyze very small crystalline volumes, often at the nanoscale. This method is particularly advantageous for studying fibrous minerals like this compound, which may consist of extremely fine fibers or exhibit complex micro-crystallinity, making them challenging for conventional diffraction techniques minsocam.orgresearchgate.netnih.govsemanticscholar.orgunimore.it.

Research Findings: Synchrotron nano-diffraction, frequently coupled with three-dimensional electron diffraction (3DED), has been instrumental in obtaining the first reliable ab initio crystal structures of fibrous this compound researchgate.netnih.gov. This capability is crucial for understanding the precise atomic arrangement in these complex materials, especially when single crystals suitable for conventional X-ray crystallography are unavailable or too small.

This technique provides highly accurate structural data, including bond distances (e.g., T-O distances in the range of 1.61–1.65 Å) and detailed information on extra-framework content researchgate.net. A notable application of synchrotron nano-diffraction has been its ability to unequivocally differentiate and rule out the presence of offretite intergrowths within this compound samples, providing definitive structural identification at a very fine scale researchgate.netnih.gov. The high spatial resolution and intensity offered by synchrotron sources allow for the investigation of local structural variations and micro-crystallinity, which are vital for a comprehensive understanding of this compound's properties.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis, particularly Thermogravimetric Analysis (TGA), is a valuable technique employed in this compound research to investigate its thermal stability and the evolution of volatile components, primarily water nih.gov. TGA measures the change in mass of a sample as a function of temperature or time, providing data on dehydration processes and structural modifications upon heating.

Studies on this compound samples typically involve heating them within a temperature range of 30-800 °C (or 299-1273 K) under controlled atmospheric conditions, such as a nitrogen flow or aseptic air uniroma1.itmdpi.com. Research has shown that this compound undergoes significant mass loss due to water desorption. For pristine this compound samples, a maximum mass loss of approximately 16% has been recorded. This value tends to decrease to about 14% for K-exchanged this compound samples, suggesting that the ion exchange process can influence the water content within the mineral structure uniroma1.it. A substantial portion of this mass loss, over 95%, typically occurs within the thermal range of 297-773 K (24-500 °C) uniroma1.it.

TGA data is often integrated with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and in situ X-ray Powder Diffraction (HT-XRPD), to gain a comprehensive understanding of the structural changes and energetic transformations that occur as this compound is subjected to increasing temperatures uniroma1.it. The water content determined by TGA is also routinely used in the calculation of the crystal chemical formula of this compound, providing a more accurate representation of its composition mdpi.com.

Table 1: Representative Thermal Analysis Findings for this compound

| Sample Type | Temperature Range for Analysis | Maximum Mass Loss (%) | Primary Volatile Loss Range (K) | Reference |

| Pristine this compound | 30-800 °C (299-1273 K) | ~16 | 297-773 | mdpi.comuniroma1.it |

| K-exchanged this compound | 30-800 °C (299-1273 K) | ~14 | 297-773 | uniroma1.it |

Bulk Chemical Analysis Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique extensively utilized for the quantitative bulk chemical analysis of this compound frontiersin.orghubspotusercontent-na1.net. This method allows for the precise determination of major, minor, and trace elements present in the mineral. ICP-MS is frequently employed to verify the identity of this compound that has been tentatively identified using other methods, such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) frontiersin.org.

Beyond bulk elemental composition, ICP-MS can also identify trace elements associated with this compound fibers, which may contribute to their toxicity frontiersin.orgauckland.ac.nz. Furthermore, it has been applied in studies investigating the uptake of various species, such as arsenite and arsenate, by zeolites including this compound from aqueous solutions frontiersin.org. When combined with cryogenic Transmission Electron Microscopy-Energy Dispersive X-ray Spectroscopy (TEM-EDS), ICP-MS has demonstrated the potential to be among the most accurate techniques for the comprehensive analysis of zeolite fibers researchgate.net.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is another technique that can be used for bulk chemical analysis, providing elemental composition information. While less frequently detailed for direct this compound elemental quantification in the provided literature compared to SEM-EDS or ICP-MS, XRF has been mentioned in the context of iron mapping studies related to this compound mdpi.com. XRF is a non-destructive analytical method capable of determining the elemental composition of materials by measuring the characteristic X-rays emitted from a sample when it is excited by an X-ray source. For detailed elemental composition at the fiber level, techniques like SEM-EDS are often preferred nih.govmdpi.commdpi.comnzgs.orggeoscienceworld.orgmdpi.com.

Specialized Fiber Separation and Detection Methodologies

The accurate detection and quantification of this compound fibers, especially at low concentrations in environmental samples, present significant challenges. This compound is known to be delicate, sensitive to acids and heat, and can be easily crushed into non-fibrous structures during sample preparation, potentially leading to false negative results hubspotusercontent-na1.net. Traditional low-level detection methods, such as Polarized Light Microscopy (PLM), typically have detection limits around 0.25% by weight, which may not be sufficient for comprehensive risk assessment nih.govnih.govresearchgate.net.

Fluidized Bed Asbestos (B1170538) Segregator (FBAS) Methodology

The Fluidized Bed Asbestos Segregator (FBAS) methodology, developed by the U.S. Environmental Protection Agency (EPA), represents a significant advancement in the separation of mineral fibers like this compound from solid matrices such as soil hubspotusercontent-na1.netnih.govnih.govepa.gov. This method employs air elutriation, a process that separates particles based on their size, shape, and density using a directed stream of gas. Lighter mineral fibers are separated from heavier matrix particles and subsequently deposited onto an air filter, which can then be analyzed using advanced microscopic techniques, primarily Transmission Electron Microscopy (TEM) nih.govnih.govepa.gov.

The FBAS method is specifically designed for the quantification of respirable mineral fibers in soil or other solid media epa.gov. Research has demonstrated its capability to achieve remarkably low detection limits. For this compound in soil, a method detection limit of 0.003% by weight has been achieved nih.govnih.govresearchgate.net. This is approximately 100 times lower than the detection limits typically obtained with PLM for soil samples nih.govnih.govresearchgate.net. The FBAS methodology allows for reporting results as either structures per gram (s/g) of soil or as an estimated weight percent nih.govnih.govepa.gov. Its effectiveness in detecting low levels of fibers makes it a more sensitive alternative to PLM for this compound detection in soils nih.gov. The FBAS unit is compact, designed to fit into a standard laboratory fume hood, and offers relatively low operational costs with a high sample throughput, capable of processing up to 20 samples per day epa.gov.

Table 2: Comparison of Fiber Detection Limits in Soil

| Method | Detection Limit (by weight) | Relative Sensitivity | Sample Type | Reference |

| PLM | ~0.25% | 1x | Soil | nih.govnih.govresearchgate.net |

| FBAS-TEM | ~0.003% | ~100x | Soil | nih.govnih.govresearchgate.net |

Low-Level Detection of Mineral Fibers in Environmental Samples

Beyond the FBAS preparation, the definitive low-level detection and identification of this compound fibers in environmental samples rely heavily on advanced microscopy. Transmission Electron Microscopy (TEM) is paramount for identifying this compound fibers across various sample types, including air, bulk materials, dust, water, and soil hubspotusercontent-na1.net. TEM, particularly when coupled with Selected Area Electron Diffraction (SAED), is highly effective due to this compound's distinctive SAED pattern hubspotusercontent-na1.net. However, a challenge with TEM analysis of this compound is its sensitivity to the electron beam's high energy, which can cause diffusion of alkali metals like sodium and potassium and rapid degradation of the crystal lattice, complicating identification. To mitigate this, cryogenic specimen holders are employed to preserve the integrity of this compound fibers during TEM analysis hubspotusercontent-na1.net.

Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDS) is also widely used. SEM provides high-resolution images of fiber morphology, while EDS offers elemental composition, which is critical for distinguishing this compound from other fibrous minerals nih.govuniroma1.itmdpi.commdpi.comnzgs.orggeoscienceworld.orgmdpi.com.

X-ray Powder Diffraction (XRD) serves as an initial screening tool for identifying the crystallography of bulk material nzgs.org. However, XRD has limitations for low-level detection, typically requiring a minimum concentration of 1-2% of the mineral to be present for detection nzgs.orge-century.us. Furthermore, XRD cannot differentiate between fibrous and non-fibrous particles, necessitating its use in conjunction with other more sensitive techniques nzgs.orgissuu.com. Polarized Light Microscopy (PLM), while occasionally used for screening, has a higher detection limit and is less sensitive than methods involving FBAS and TEM, and it cannot identify specific mineral types hubspotusercontent-na1.netnih.govnih.govresearchgate.net.

Currently, there are no formally published permissible exposure limits (PEL) specifically for this compound, highlighting the ongoing need for robust and sensitive analytical methods for its detection and quantification in various environmental matrices hubspotusercontent-na1.net.

Geochemical Investigations of Erionite

Quantitative Geochemistry of Erionite Series and Host Rocks

The this compound mineral series exhibits significant chemical variability, which is a defining characteristic of this zeolite. iucr.orgmdpi.com The specific species within the this compound series are determined by the dominant extra-framework cation. For instance, this compound-Na typically presents a lower Si/(Si+Al) ratio, ranging from 0.72 to 0.73, and larger unit cell parameters (a = 13.291 Å, c = 15.146 Å, with a cell volume of 2317.35 ų). uniroma1.it In this compound-Na, the primary extra-framework cation is Na⁺, found in concentrations of 4.59 to 5.05 atoms per formula unit (apfu), with K⁺ (2.12–2.48 apfu) and Ca²⁺ (1.00–1.16 apfu) as minor constituents. uniroma1.it The Mg²⁺ content in this compound-Na is generally low, averaging 0.26 apfu, resulting in a low Mg/(Ca+Na) ratio of 0.03–0.07. uniroma1.it In contrast, this compound-K is characterized by a Si/(Si+Al) ratio of 0.77 and smaller cell parameters (a = 13.255 Å, c = 15.053 Å, with a cell volume of 2290.49 ų). uniroma1.it A specific example of a pristine this compound-Na sample from Mexico showed a crystal-chemical formula of (Na₃.₄₄K₁.₉₆Mg₀.₆₃Ca₀.₆₂)[Al₈.₂₁Si₂₇.₇₉O₇₁.₈₅]·29.63H₂O. mdpi.comresearchgate.net

The Si/Al ratio is also a critical geochemical parameter; acid zeolites like this compound with a Si/Al ratio greater than 2.5 are known to be insoluble in acidic environments, as the expected dealumination process does not lead to a collapse of the framework. iucr.org

Table 1: Representative Geochemical Parameters of this compound Species

| This compound Species | Si/(Si+Al) Ratio | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) | Cell Volume (ų) | Dominant EF Cation |

| This compound-Na | 0.72–0.73 | 13.291 | 15.146 | 2317.35 | Na⁺ |

| This compound-K | 0.77 | 13.255 | 15.053 | 2290.49 | K⁺ |

Host rocks for this compound typically include felsic and mafic volcanic rocks. auckland.ac.nzdntb.gov.uanih.gov In felsic environments, particularly tuffaceous layers, this compound is often disseminated as a cementing matrix. dntb.gov.uanih.gov In mafic rocks, such as basalts, it is commonly found within vesicles. auckland.ac.nzdntb.gov.ua Future research emphasizes the need for more detailed quantitative geochemistry, alongside rock type and lithological properties, to better understand this compound's geological provenance. auckland.ac.nzdntb.gov.uanih.gov

Distribution and Chemical Role of Extra-Framework Cations

The extra-framework (EF) cations within this compound play a crucial role in its crystal chemistry and structural properties. These cations are primarily housed within the this compound cages and cancrinite cages of the zeolite framework. uniroma1.ithzdr.deiucr.orgmdpi.comresearchgate.net

Within the cancrinite cages, K⁺ cations are consistently found, typically occupying the center of these cages. arizona.eduiucr.orgresearchgate.net The this compound cages, conversely, accommodate Ca, Na, and Mg atoms, which are distributed across several distinct cation sites, namely Ca1, Ca2, and Ca3. arizona.eduuniroma1.itiucr.orgmdpi.comresearchgate.netresearchgate.net Magnesium ions can be present in varying amounts, up to 0.8 atoms per unit cell, and are specifically located between the Ca1 and Ca3 sites, as well as in close proximity to the Ca2 site. arizona.edu An additional cationic site, referred to as K2 or Ca4, has been identified at the center of the 8-member rings that form the walls of the this compound cage, and this site is attributed to the presence of extra K⁺, Ca²⁺, or Na⁺ ions. iucr.orggeoscienceworld.orgmdpi.com

The crystal chemistry of these extra-framework cations, particularly magnesium, is a significant determinant in controlling the crystallization of either this compound or offretite, two structurally similar zeolites. arizona.edu The discrimination between these two minerals can often be achieved based on the extra-framework Mg/(Ca+Na) ratio, which is typically less than 0.15 in most erionites, while ranging from 0.7 to 1.1 in most offretites. arizona.edu

Table 2: Extra-Framework Cation Sites in this compound

| Cation Site | Location within Structure | Preferred Cations |

| Cancrinite Cage | Center of cage | K⁺ |

| This compound Cage | Ca1, Ca2, Ca3 sites | Ca²⁺, Na⁺, Mg²⁺ |

| K2/Ca4 Site | Center of 8MR walls | K⁺, Ca²⁺, Na⁺ |

Ionic Exchange Processes and Their Structural Impact

A notable example of this is the alteration of this compound-K fibers when incubated in a mimicked Gamble's solution (MGS) at an acidic pH. This environment induces an ion exchange where the extra-framework cations are replaced by Na⁺ ions from the solution, resulting in a chemical transformation from this compound-K to this compound-Na. mdpi.com This exchange is quantitatively evidenced by a decrease in the Ca/Si, Mg/Si, and K/Si ratios, coupled with a corresponding increase in the Na/Si ratio. mdpi.com

Beyond compositional changes, ion exchange processes also induce structural modifications within the this compound framework. For instance, the binding of Na⁺ can cause the migration of Na⁺ ions towards the Ca2 site and a general redistribution of cations within the this compound cage. mdpi.com Rietveld analysis, a powerful structural refinement technique, has demonstrated that these chemical structural modifications due to ion exchange primarily occur at the Ca1 site. mdpi.comresearchgate.net

Furthermore, this compound has been shown to bind iron (Fe(II)) through an ion-exchange mechanism, predominantly involving calcium. mdpi.comresearchgate.net Detailed chemical and structural data indicate that Fe(II) is fixed at the Ca3 site, where it is six-fold coordinated to water molecules. mdpi.comresearchgate.net Interestingly, studies suggest that the efficiency of iron binding is not significantly influenced by the initial chemical composition of the this compound species (e.g., this compound-K versus this compound-Na). mdpi.comresearchgate.net

Trace Element Incorporation and Association within this compound

Zeolites, including this compound, are recognized for their ability to act as carriers for various trace elements within geological systems. uniurb.it Investigations of alkaline-lake cherts, which often contain zeolites such as this compound, reveal distinctive trace element compositions. These cherts exhibit high absolute concentrations of elements like uranium (U), niobium (Nb), and zirconium (Zr), along with normalized enrichments of U, Nb, and Zr relative to rare earth elements (REE). geoscienceworld.org They also display extreme fractionations of U-Th, Nb-Ta, and Zr-Hf, and enrichments of molybdenum (Mo), silver (Ag), and antimony (Sb). geoscienceworld.org The unique trace element patterns observed in these cherts are consistent with the mobility of these elements in the highly alkaline fluids from which the precursor minerals, potentially including this compound, precipitated. geoscienceworld.org

While the general capacity of zeolites to carry trace elements is established, specific mechanisms of trace element incorporation directly into the this compound structure are an area of ongoing research. However, the binding of iron, as discussed in the context of ionic exchange, provides a clear example of trace element association within the this compound structure. Fe(II) ions are incorporated into the this compound framework by exchanging with existing extra-framework cations, primarily calcium, and are specifically located at the Ca3 site, coordinated by water molecules. mdpi.comresearchgate.net This demonstrates a direct structural incorporation mechanism for certain trace elements within the this compound cavity.

Table 3: Example of Trace Element Incorporation in this compound

| Trace Element | Incorporation Mechanism | Specific Site (if known) |

| Iron (Fe²⁺) | Ion Exchange | Ca3 site |

Morphological and Microstructural Characterization of Erionite

Varied Crystal Habits: Prismatic, Acicular, and Fibrous Forms

Erionite can manifest in various crystal habits, ranging from robust prismatic crystals to extremely fine, fibrous, and asbestiform structures uniroma1.it. The morphological terms used to describe this compound are often defined in alignment with the US Geological Survey (USGS) asbestos (B1170538) fact sheet: prismatic crystals are slightly elongated, acicular crystals possess a significantly greater length than width, and "extremely long" fibers are classified as asbestiform tandfonline.com. Other descriptive terms found in literature include needles, rods, hair-like, and woolly forms geoscienceworld.orgresearchgate.net.

A simplified classification of this compound crystal habits includes:

Stocky hexagonal prisms: Typically terminated with basal pinacoids, exemplified by diagenetic this compound crystals from Durkee, Oregon, U.S.A. geoscienceworld.org.

Acicular hexagonal prisms: Featuring regular or irregular basal terminations, with notable examples from Niigata Prefecture, Japan geoscienceworld.org.

Fibrous hexagonal prisms or fiber bundles: Often observed in this compound samples from Oregon, U.S.A., and many Turkish (Cappadocia) and American diagenetic this compound deposits geoscienceworld.org.

Generally, this compound minerals with a more fibrous nature tend to have longer fibers with smaller diameters tandfonline.com. This compound-Na, for instance, has been observed as colorless prismatic crystals rruff.info. This compound-Ca can present as either extremely fibrous, hair-like, and flexible, or as rigid prismatic to acicular crystals researchgate.net.

Asbestiform Morphology and Associated Microstructures (e.g., Bundles, Radiating Clusters, Woolly Mass, Fibrils)

The asbestiform morphology is a significant characteristic of this compound geoscienceworld.org. The name "this compound" itself is derived from the Greek word "eiros," meaning wool, reflecting its occasional woolly appearance geoscienceworld.orgwikipedia.org. This mineral often forms brittle, wool-like fibrous masses within rock cavities wikipedia.org.

This compound fibers can exist as individual entities or aggregate into more complex microstructures such as "bundles," "radiating clusters," or a "woolly mass" nih.govnzgs.org. Scanning Electron Microscopy (SEM) images have revealed this compound fibers forming hexagonal bundles with an acicular habit within the pore spaces of siltstone undergoing weathering nih.gov. The intricate morphology of this compound, particularly its bundles composed of numerous fibers and fibrils, drastically increases its surface-area-to-volume ratio iarc.fr.

Fiber Dimensions: Length and Width Distributions

The dimensions of this compound fibers vary depending on their origin and formation environment. Natural this compound fibers typically exhibit lengths ranging from 2 to 200 µm and diameters from 0.1 to 10 µm tandfonline.comusgs.gov. More broadly, fiber diameters generally fall between less than 0.2 and 10 µm, with lengths extending from 2 µm to over 200 µm researchgate.net.

Research findings highlight geographical variations in fiber size distributions:

| This compound Origin | Median Length (µm) | Median Diameter (µm) | Fibers > 4 µm (Percentage) | Fibers > 1 µm Diameter (Percentage) | Aspect Ratio (Median) |

|---|---|---|---|---|---|

| Natural Oregon | 1.37 oup.com | 0.17 oup.com | 11% iarc.fr | 2–3% iarc.fr | N/A |

| Synthetic this compound | 2.5 oup.com | 0.32 oup.com | N/A | N/A | N/A |

| Turkish (Karain) | N/A | N/A | 32% iarc.fr | 0% iarc.fr | N/A |

| New Zealand | N/A | N/A | 8% iarc.fr | 2–3% iarc.fr | N/A |

| Turkish (Tuzköy) | >5.0 (generally) iucr.org | 0.16–4.2 iucr.org | N/A | N/A | >3:1 (all observed) iucr.org |

| North Dakota | N/A | <0.5 (majority) usgs.gov | N/A | N/A | ~6 usgs.gov |

| Turkey (Air Samples) | N/A | <0.5 (majority) usgs.gov | N/A | N/A | ~12 usgs.gov |

All observed fibers from Tuzköy, Turkey, exhibited a length-to-width (L/W) ratio greater than 3:1 iucr.org. This compound fibers from Turkey air samples generally have higher aspect ratios (approximately 12) compared to those from North Dakota (approximately 6) usgs.gov. Many this compound fibers are of inhalable size uniroma1.itresearchgate.net.

Surface Morphological Changes under Simulated Environmental Conditions

Research has explored the effects of simulated environmental conditions, particularly chemical weathering and interaction with biological fluids, on the surface morphology of this compound. Investigations into factors influencing the kinetics of chemical this compound weathering aim to understand how these processes modify its structural and chemical properties copernicus.org. Batch dissolution experiments, designed to mimic natural weathering, examine changes in surface chemistry, morphology, and fiber reactivity copernicus.org. Preliminary findings indicate that weathering processes indeed alter this compound's surface properties copernicus.org.

Studies using in situ atomic force microscopy (AFM) have examined the interaction of this compound surfaces with simulated lung fluids (SLFs) mdpi.com. When exposed to Artificial Lysosomal Fluid (ALF), with a pH range of 4.15-4.31, dissolution of this compound surfaces was observed, alongside the removal of particles, primarily impurities, from the crystal faces mdpi.com. Conversely, interaction with Gamble's solution, which has a pH range of 7.4-8.48, led to the growth of an unknown phase layer on the this compound surface. This newly formed layer could reach thicknesses of several tens of nanometers and covered the observed areas mdpi.com.

Theoretical and Computational Research on Erionite

Density Functional Theory (DFT) Studies of Framework Stability

Density Functional Theory (DFT) has been instrumental in assessing the stability of the erionite framework. These studies often involve calculating key quantum chemical descriptors to understand the reactivity and stability of the zeolite structure.

One such investigation focused on the molecular hydrogen adsorption on this compound frameworks where framework silicon atoms were substituted with alkaline earth metals (Be, Mg, and Ca). iaea.org The stability and reactivity of these modified this compound clusters (designated as Be-ERI, Mg-ERI, and Ca-ERI) were evaluated by calculating their chemical potential (μ), chemical hardness (η), and the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gap. iaea.org

Table 1: Calculated Quantum Chemical Descriptors for Metal-Substituted this compound Clusters

| Cluster | Chemical Potential (μ) | Chemical Hardness (η) | HOMO-LUMO Gap |

|---|---|---|---|

| Be-ERI | Higher | Higher | Higher |

| Mg-ERI | Lower | Lower | Lower |

Note: This table provides a qualitative comparison based on the findings of the study. iaea.org

Modeling of Isomorphous Substitution Effects on Electronic Structure

Isomorphous substitution, the replacement of one atom by another of similar size in a crystal lattice without disrupting the crystal structure, is a common phenomenon in zeolites and significantly influences their properties. Computational modeling has been employed to understand the effects of such substitutions on the electronic structure of this compound.

A theoretical study investigated the effects of substituting aluminum (Al³⁺) and/or iron (Fe³⁺) for silicon (Si⁴⁺) in the tetrahedral positions of the this compound framework. acs.org Such substitutions are critical as they create charge imbalances and introduce Brønsted acid sites, which are crucial for catalysis. The distribution of aluminum atoms within the this compound framework is not random; they preferentially occupy the T2 site, which is part of the single six-membered ring of tetrahedra. researchgate.netresearchgate.net

The location of extra-framework cations, which balance the charge introduced by isomorphous substitution, is also a key area of study. In this compound, potassium (K⁺) cations are consistently found at the center of the cancrinite cages. researchgate.netresearchgate.net Calcium (Ca²⁺) and sodium (Na⁺) ions are distributed over four distinct sites within the larger this compound cage, while magnesium (Mg²⁺) ions can be found between two of the calcium sites. researchgate.netresearchgate.net The precise location and coordination of these cations, as influenced by the isomorphous substitution in the framework, have a profound impact on the electronic environment within the zeolite pores.

Prediction of Zeolite Properties (e.g., Basicity, Magnetic Properties)

Computational methods are increasingly used to predict the intrinsic properties of zeolites like this compound. Basicity, a crucial parameter for certain catalytic applications, can be assessed theoretically. acs.org Theoretical calculations of basicity in zeolites often involve the use of probe molecules or the calculation of properties such as atomic charges, electronegativity, proton affinity, and local softness. acs.org

Computational Screening of Hypothetical Zeolites for this compound Synthesis

A significant advancement in zeolite science is the use of computational screening of hypothetical zeolite structures to guide the synthesis of new materials. acs.orgacs.org This approach was successfully employed in a study that ultimately led to the synthesis of a novel high-silica version of this compound. acs.orgacs.org

The process began with the screening of a database containing hundreds of thousands of hypothetical zeolite frameworks. acs.org A promising hypothetical structure was selected based on desirable structural features for specific catalytic applications. acs.orgacs.org Subsequently, a computational energy-based approach was used to identify suitable organic structure-directing agents (OSDAs) that would have large stabilization energies with the target hypothetical zeolite. acs.orgacs.org

Interestingly, during the experimental synthesis aimed at the hypothetical structure, this compound was found to be a competing and often dominant phase. acs.orgacs.org This unexpected outcome was rationalized by calculating the theoretical stabilization energies between the selected OSDAs and various competing zeolite frameworks, including this compound, offretite, and chabazite (B1143428). acs.org The results indicated that under the specific experimental conditions, the this compound framework was favorably stabilized by the chosen OSDAs. acs.orgacs.org

Table 2: Computationally Guided Synthesis of High-Silica this compound

| Step | Description | Outcome |

|---|---|---|

| 1. Screening | A database of 933,611 hypothetical zeolite structures was screened. acs.org | Selection of a target hypothetical framework (Hypo#1). acs.org |

| 2. OSDA Selection | Computational energy calculations were used to select OSDAs with high stabilization energies for Hypo#1. | Three OSDAs (OSDA1, OSDA2, OSDA3) were identified as promising candidates. acs.orgacs.org |

| 3. Experimental Synthesis | Hydrothermal synthesis was carried out using the predicted OSDAs. | This compound (ERI) was the dominant product instead of the target Hypo#1. acs.orgacs.org |

Simulation of Organic Structure Directing Agent (OSDA) Interactions and Stabilization Energies

The interaction between organic structure-directing agents (OSDAs) and the inorganic zeolite framework is a critical factor governing the crystallization of a specific zeolite topology. Computational simulations are vital for understanding these host-guest interactions and quantifying their strength through the calculation of stabilization energies.

In the context of the computationally guided synthesis of high-silica this compound, the stabilization energies between the selected OSDAs and potential zeolite phases were calculated to understand the experimental outcome. acs.org These calculations help to rationalize why a particular zeolite framework is formed over other competing structures. The stabilization energy reflects the thermodynamic favorability of encapsulating the OSDA within the pores of a specific zeolite.